molecular formula C10H14N2O2 B125931 Ethyl 2-(ethylamino)pyridine-3-carboxylate CAS No. 143618-47-7

Ethyl 2-(ethylamino)pyridine-3-carboxylate

Cat. No. B125931
M. Wt: 194.23 g/mol
InChI Key: PBXVXGBICXSZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(ethylamino)pyridine-3-carboxylate, also known as EEP, is a chemical compound that has been widely used in scientific research due to its unique properties. EEP is a pyridine-based compound that is commonly used as a building block for the synthesis of a variety of organic compounds.

Mechanism Of Action

Ethyl 2-(ethylamino)pyridine-3-carboxylate acts as a nucleophile in certain reactions, meaning that it can donate a pair of electrons to an electrophile. This property makes it useful in a variety of reactions, including the synthesis of pharmaceuticals and other organic compounds.

Biochemical And Physiological Effects

While Ethyl 2-(ethylamino)pyridine-3-carboxylate has not been extensively studied for its biochemical and physiological effects, it has been shown to have some antimicrobial properties. In one study, Ethyl 2-(ethylamino)pyridine-3-carboxylate was found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 2-(ethylamino)pyridine-3-carboxylate in lab experiments is its unique properties as a nucleophile, which can be useful in the synthesis of a variety of organic compounds. However, Ethyl 2-(ethylamino)pyridine-3-carboxylate can be difficult to synthesize and purify, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of Ethyl 2-(ethylamino)pyridine-3-carboxylate in scientific research. One potential area of research is the development of new pharmaceuticals and agrochemicals using Ethyl 2-(ethylamino)pyridine-3-carboxylate as a building block. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Ethyl 2-(ethylamino)pyridine-3-carboxylate, as well as its potential applications in other areas of research.

Synthesis Methods

The synthesis of Ethyl 2-(ethylamino)pyridine-3-carboxylate involves the reaction of ethyl nicotinate with diethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of Ethyl 2-(ethylamino)pyridine-3-carboxylate. The purity of the product can be improved through recrystallization from an appropriate solvent.

Scientific Research Applications

Ethyl 2-(ethylamino)pyridine-3-carboxylate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Ethyl 2-(ethylamino)pyridine-3-carboxylate is commonly used as a building block for the synthesis of pyridine-based compounds due to its unique properties, including its ability to act as a nucleophile in certain reactions.

properties

CAS RN

143618-47-7

Product Name

Ethyl 2-(ethylamino)pyridine-3-carboxylate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(ethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-11-9-8(6-5-7-12-9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

PBXVXGBICXSZOE-UHFFFAOYSA-N

SMILES

CCNC1=C(C=CC=N1)C(=O)OCC

Canonical SMILES

CCNC1=C(C=CC=N1)C(=O)OCC

synonyms

3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI)

Origin of Product

United States

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